Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-
CAS No.: 61261-81-2
Cat. No.: VC17283711
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61261-81-2 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 1-[5-methyl-1-(4-nitrophenyl)-3-propylpyrazol-4-yl]ethanone |
| Standard InChI | InChI=1S/C15H17N3O3/c1-4-5-14-15(11(3)19)10(2)17(16-14)12-6-8-13(9-7-12)18(20)21/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | WFALQNMKPUXRTG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities and structural versatility . The core pyrazole ring (C3H3N2) is substituted at the 1-position with a 4-nitrophenyl group (C6H4NO2), at the 3-position with a propyl chain (C3H7), at the 4-position with an ethanone moiety (COCH3), and at the 5-position with a methyl group (CH3). This substitution pattern confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
The nitrophenyl group introduces electron-withdrawing effects, enhancing the compound’s potential for electrophilic substitution reactions, while the propyl chain contributes to lipophilicity, which may improve membrane permeability in biological systems . Crystallographic studies of analogous pyrazole derivatives, such as (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl), reveal twisted conformations between aromatic rings, with interplanar angles ranging from 10.35° to 55.72° . Such distortions likely arise from steric clashes between substituents, a feature that could modulate the compound’s binding affinity in enzymatic pockets.
Synthesis and Reaction Pathways
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents . For ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-, a plausible route begins with the reaction of 4-nitrophenylhydrazine with a β-keto ester or diketone bearing the requisite substituents. Source outlines a method for synthesizing ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, which involves treating a β-keto ester with methylhydrazine in ethanol under controlled conditions. Adapting this approach, the target compound could be synthesized via:
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Formation of the Pyrazole Core: Reacting 4-nitrophenylhydrazine with a propyl-substituted β-keto ester in ethanol, followed by acid-catalyzed cyclization.
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Functionalization: Introducing the methyl group at the 5-position through alkylation or via pre-functionalized starting materials.
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Acetylation: Installing the ethanone moiety at the 4-position using acetyl chloride or acetic anhydride under basic conditions .
Key challenges include regioselectivity in pyrazole ring formation and minimizing side reactions involving the nitro group. Source reports yields of 30–50% for similar pyrazole-carboxylic acid derivatives, suggesting that optimization of reaction time, temperature, and catalyst loading is critical.
Table 1: Comparative Synthesis Methods for Pyrazole Derivatives
*Theoretical yield based on analogous reactions.
Spectroscopic Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for characterizing pyrazole derivatives. Source provides detailed MS data for 1-[3-methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethanone, a structural analog. The compound exhibits a molecular ion peak at m/z 329.1 ([M+H]+), consistent with its molecular formula (C18H15N3O3). Fragmentation patterns include losses of NO2 (46 Da) and COCH3 (59 Da), reflecting the lability of the nitro and acetyl groups .
For the target compound, high-resolution mass spectrometry (HRMS) would resolve the molecular formula (anticipated C15H17N3O3, exact mass: 299.12 g/mol). Infrared (IR) spectroscopy would reveal stretches for the carbonyl group (~1700 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and aromatic C-H bonds (~3100 cm⁻¹) . Proton NMR would display signals for the propyl chain (δ 0.9–1.5 ppm, triplet), methyl group (δ 2.4 ppm, singlet), and aromatic protons (δ 7.5–8.2 ppm) .
Biological Activities and Applications
Pyrazole derivatives exhibit insecticidal, antifungal, and anti-inflammatory properties . Source demonstrates that pyrazole-carboxylic acid derivatives bearing oxazole and thiazole rings show 85.7% mortality against Aphis fabae at 12.5 mg/L, suggesting that the target compound’s nitro and acetyl groups could enhance bioactivity through electron-deficient aromatic interactions.
The nitro group may act as a pharmacophore by inhibiting electron transport in mitochondrial complexes, while the pyrazole core could chelate metal ions in enzymatic active sites . Although direct studies on the target compound are lacking, its structural similarity to patented agrochemicals implies potential utility in crop protection.
Physicochemical Properties and Stability
The compound’s lipophilicity (logP ~3.5, estimated via ChemDraw) suggests moderate solubility in organic solvents like ethanol and dichloromethane. The nitro group confers stability against hydrolysis but may render the compound sensitive to reducing agents. Thermal analyses of analogous compounds indicate decomposition temperatures above 200°C, suitable for formulation in solid-phase applications .
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